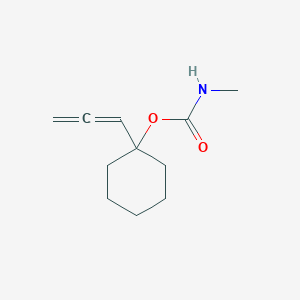

1-Propadienylcyclohexyl methylcarbamate

Description

1-Propadienylcyclohexyl methylcarbamate is a synthetic carbamate compound characterized by a cyclohexyl backbone substituted with a propadienyl group and a methylcarbamate functional group. Carbamates are widely recognized for their roles as agrochemicals (e.g., insecticides, herbicides) and pharmaceuticals, primarily due to their acetylcholinesterase-inhibiting properties.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

InChI |

InChI=1S/C11H17NO2/c1-3-7-11(14-10(13)12-2)8-5-4-6-9-11/h7H,1,4-6,8-9H2,2H3,(H,12,13) |

InChI Key |

DWRVMGYWRXNJEE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1(CCCCC1)C=C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propadienylcyclohexyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1-propadienylcyclohexyl methylcarbamate often involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Propadienylcyclohexyl methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Substitution reactions can occur at the carbamate group, often facilitated by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of cyclohexyl methylcarbamate oxides.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

1-Propadienylcyclohexyl methylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

Industry: Utilized in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 1-propadienylcyclohexyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-propadienylcyclohexyl methylcarbamate and related carbamates:

| Compound Name | Core Structure | Substituent Groups | Primary Use(s) |

|---|---|---|---|

| 1-Propadienylcyclohexyl methylcarbamate | Cyclohexyl ring | Propadienyl, methylcarbamate | Hypothesized insecticide |

| Carbaryl (1-Naphthyl methylcarbamate) | Naphthyl aromatic ring | Methylcarbamate | Broad-spectrum insecticide |

| Carbofuran | Benzofuran ring | Methylcarbamate, dimethyl groups | Systemic insecticide/nematicide |

| Methyl (3-hydroxyphenyl)-carbamate | Phenolic ring | Hydroxyl, methylcarbamate | Research intermediate |

| Chlorpropham (Isopropyl (3-chlorophenyl)carbamate) | Phenyl ring | Chloro, isopropyl carbamate | Herbicide (sprout inhibitor) |

Key Observations :

Physicochemical Properties

Comparative data on solubility, stability, and synthesis:

| Compound Name | Molecular Formula | Water Solubility | Melting Point (°C) | Stability Notes |

|---|---|---|---|---|

| 1-Propadienylcyclohexyl methylcarbamate | C₁₁H₁₅NO₂ (inferred) | Low (predicted) | Not reported | Likely hydrolytically stable |

| Carbaryl | C₁₂H₁₁NO₂ | ~120 mg/L (20°C) | 142–145 | Hydrolyzes in alkaline conditions |

| Carbofuran | C₁₂H₁₅NO₃ | 320 mg/L (25°C) | 150–152 | Degrades under UV light |

| Methyl (3-hydroxyphenyl)-carbamate | C₈H₉NO₃ | Moderate | Not reported | Sensitive to oxidation |

Insights :

Toxicological and Environmental Profiles

| Compound Name | Acute Toxicity (LD₅₀, rat oral) | ChE Inhibition Potency | Environmental Impact |

|---|---|---|---|

| 1-Propadienylcyclohexyl methylcarbamate | Not reported | Moderate (predicted) | High bioaccumulation risk |

| Carbaryl | 250–500 mg/kg | High | Toxic to aquatic life |

| Carbofuran | 8–14 mg/kg | Very high | Groundwater contamination risk |

| Chlorpropham | 5,000 mg/kg | Low | Moderate soil persistence |

Notes:

- The propensity for bioaccumulation in 1-propadienylcyclohexyl methylcarbamate is theorized due to its lipophilic cyclohexyl group, analogous to carbofuran’s environmental behavior .

- Symptoms of exposure (e.g., nausea, respiratory distress) are consistent across carbamates, as all inhibit acetylcholinesterase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.